molecular formula C36H28O2 B12590550 2,6-Bis(diphenylmethyl)naphthalene-1,5-diol CAS No. 876616-78-3

2,6-Bis(diphenylmethyl)naphthalene-1,5-diol

Cat. No.: B12590550
CAS No.: 876616-78-3
M. Wt: 492.6 g/mol
InChI Key: RPNVQLXVHVHZEZ-UHFFFAOYSA-N
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Description

2,6-Bis(diphenylmethyl)naphthalene-1,5-diol is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with diphenylmethyl groups at the 2 and 6 positions and hydroxyl groups at the 1 and 5 positions. Its complex structure makes it an interesting subject for research in organic chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(diphenylmethyl)naphthalene-1,5-diol typically involves multi-step organic reactions. One common method includes the initial bromination of naphthalene followed by substitution reactions to introduce the diphenylmethyl groups.

Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(diphenylmethyl)naphthalene-1,5-diol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthalenes, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Bis(diphenylmethyl)naphthalene-1,5-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Bis(diphenylmethyl)naphthalene-1,5-diol exerts its effects is primarily through its interaction with molecular targets in biological systems. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further affecting molecular pathways .

Comparison with Similar Compounds

Uniqueness: What sets 2,6-Bis(diphenylmethyl)naphthalene-1,5-diol apart from these similar compounds is its specific substitution pattern and the presence of both diphenylmethyl and hydroxyl groups. This unique combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

CAS No.

876616-78-3

Molecular Formula

C36H28O2

Molecular Weight

492.6 g/mol

IUPAC Name

2,6-dibenzhydrylnaphthalene-1,5-diol

InChI

InChI=1S/C36H28O2/c37-35-29-22-24-32(34(27-17-9-3-10-18-27)28-19-11-4-12-20-28)36(38)30(29)21-23-31(35)33(25-13-5-1-6-14-25)26-15-7-2-8-16-26/h1-24,33-34,37-38H

InChI Key

RPNVQLXVHVHZEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=C(C4=C(C=C3)C(=C(C=C4)C(C5=CC=CC=C5)C6=CC=CC=C6)O)O

Origin of Product

United States

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